molecular formula C11H22O2 B048602 2,2-Dipropylpentanoic acid CAS No. 52061-75-3

2,2-Dipropylpentanoic acid

Cat. No. B048602
CAS RN: 52061-75-3
M. Wt: 186.29 g/mol
InChI Key: UMJGAWHIMHSGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dipropylpentanoic acid, commonly known as Valproic Acid (VPA), is a compound of significant interest due to its wide-ranging applications in the medical field, particularly in the treatment of seizures. Discovered by Burton in 1882, its anticonvulsant properties were identified by Meunier et al. in 1963, leading to its approval for medical use in the United States in 1978 (Johnston, 1984).

Synthesis Analysis

The synthesis of 2,2-Dipropylpentanoic acid and its derivatives involves various methodologies aimed at creating compounds with potential pharmacological applications. One approach includes the one-step synthesis of 2-amino-5-(4,5-diphenylpyrimidin-2-ylamino)pentanoic acid from isoflavones and arginine, demonstrating the versatility of synthesizing pentanoic acid derivatives (Zhang, Han, & Qiu, 2010).

Molecular Structure Analysis

The molecular structure of 2,2-Dipropylpentanoic acid derivatives has been extensively studied, revealing a diverse range of biological activities. For example, (2S,4S)-2-Amino-4-(4,4-diphenylbut-1-yl)-pentane-1,5-dioic acid is a novel metabotropic glutamate receptor (mGluR) antagonist, showcasing the structural specificity required for receptor antagonism (Escribano et al., 1998).

Chemical Reactions and Properties

The chemical properties of 2,2-Dipropylpentanoic acid derivatives are characterized by their ability to undergo various reactions. For instance, the ring-opening reactions of 1,2-didehydroprolines leading to the synthesis of 5-amino-2,4-dihydroxypentanoic acids highlight the compound's reactive nature and its potential for creating pharmacologically active molecules (Häusler & Kählig, 2005).

Physical Properties Analysis

The physical properties of 2,2-Dipropylpentanoic acid and its analogs, such as solubility and crystalline structure, play a crucial role in their pharmacokinetics and pharmacodynamics. Research into the crystal structures of compounds like (3,3′,4,4′-tetramethyl-1,1′-diphosphaferrocen-2-yl) carboxylic acid and its complexes provides insight into the molecular configurations that affect these properties (Sieroń, Tosik, Bukowska-Strzyzewska, 1998).

Chemical Properties Analysis

The chemical properties of 2,2-Dipropylpentanoic acid derivatives, such as their reactivity with various chemical agents and their ability to form complexes, underline the compound's versatility. The preparation and properties of nickel(II) complexes with acyclic Schiff bases derived from 2,6-diformyl-4-chlorophenol illustrate the compound's capacity to participate in complex chemical reactions, potentially leading to new therapeutic agents (Casellato et al., 1986).

Scientific Research Applications

  • Antiepileptic Drug Enhancement : Derivatives of 2,2-Dipropylpentanoic acid can improve the intracellular availability of valproate, a prominent antiepileptic drug. This enhancement was discussed in a study titled "Effects of valproate derivatives I. Antiepileptic efficacy of amides, structural analogs and esters" by Redecker et al. (2000) (Redecker et al., 2000).

  • Neuroreceptor Antagonist : It acts as a selective group 2 metabotropic glutamate receptor antagonist with insignificant ionotropic affinity, as described in the paper "(2S,4S)-amino-4-(2,2-diphenylethyl)pentanedioic acid selective group 2 metabotropic glutamate receptor antagonist" by Escribano et al. (1998) (Escribano et al., 1998).

  • Physical Properties and Analysis : Sodium valproate and valproic acid, related to 2,2-Dipropylpentanoic acid, are used in research for their physical properties, synthesis, and methods of analysis. This is highlighted in a publication titled "Sodium Valproate and Valproic Acid" by Chang (1979) (Chang, 1979).

  • Neuroprotective and Psychotherapeutic Applications : Valproic acid (VPA), a derivative, is neuroprotective in models of neurodegenerative diseases and is used as a psychotherapeutic agent. Monti et al. (2009) discuss this in "Biochemical, molecular and epigenetic mechanisms of valproic acid neuroprotection" (Monti et al., 2009).

  • Potential Anticancer Drug : VPA is emerging as a potential anticancer drug and may serve as a molecular lead for designing drugs with more specific and potent effects. This application is elaborated in "Valproic acid, a molecular lead to multiple regulatory pathways" by Kostrouchová et al. (2007) (Kostrouchová et al., 2007).

  • Treatment for Neurological Disorders : It is used as a mood-stabilizer for bipolar disorder and in treating neurological disorders like epilepsy, migraine headaches, and chronic neuropathic pain, as mentioned in the review by Reynolds et al. (2007) titled "Valproate and neuroendocrine changes in relation to women treated for epilepsy and bipolar disorder: a review" (Reynolds et al., 2007).

Safety And Hazards

The safety information for 2,2-Dipropylpentanoic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

2,2-dipropylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-7-11(8-5-2,9-6-3)10(12)13/h4-9H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJGAWHIMHSGMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(CCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200037
Record name 2,2-Dipropylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dipropylpentanoic acid

CAS RN

52061-75-3
Record name 2,2-Dipropylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52061-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dipropylpentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052061753
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dipropylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dipropylvaleric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.375
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-DIPROPYLPENTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6TN518LGK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a flask equipped with a dropping-funnel were placed 480 g. of distilled dioxan followed by 80 g. (0.432 mol) of tri-n-propylacetamide which was dissolved by stirring. For a period of 20 minutes a current of dry hydrochloric acid gas was passed through the dioxan solution at room-temperature, which represented a total of 100 g of hydrochloric acid gas. At the end of this operation, 88 g (0.86 mol) of freshly distilled butyl nitrite was slowly added over a period of 2 hours through the dropping-funnel. The temperature of the reaction medium rose from 31° to 43°C which necessitated cooling in a water-bath. The solution was then maintained for 2 hours at 85°-90°C. The dioxan was distilled off under a reduced pressure of 20 mm. Hg and a pasty residue obtained at room-temperature. This residue was dissolved in 290 g of a 10% aqueous solution of potassium hydroxide. The aqueous layer was decanted out and extracted twice with 75 g of ethyl ether. The potassium solution was acidified with 118 g of a 36% solution of hydrochloric acid (at 10° /20°C) after which the oily phase was decanted out. The aqueous phase was extracted twice with 75 g of ethyl ether after which the oily phase and the ethereal extracts were placed together. The ethereal solution was washed twice with 100 g of water and dried for 24 hours over 100 g of anhydrous sodium sulphate. The sodium sulphate was then centrifuged out. The ethyl ether was distilled off under atmospheric pressure and the residue recuperated under 7 mm. Hg. The fraction obtained boiled at 126° to 128°C and crystallized rapidly. In this way, 61 g of crude tri-n-propylacetic acid were obtained, which represents a yield of 76%. The crude product was then dissolved by heating in 75 g of ethyl ether. The ethereal solution was filtered while hot and the filtrate left at a temperature of -30°C for 4 hours. The precipitate which formed was centrifuged out and dried in a desiccator under a reduced pressure of 20 mm. Hg for 6 hours. By this means, 46 g of pure tri-n-propylacetic acid were obtained which represents a yield in pure product of 75.4% and a total yield of 57.3% M.P. 67°C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.432 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

In a flask equipped with a dropping-funnel were placed 480 g of distilled dioxan followed by 80 g (0.432 mol) of tri-n-propylacetamide which was dissolved by stirring. For a period of 20 minutes a current of dry hydrochloric acid gas was passed through the dioxan solution at room-temperature, which represented a total of 100 g of hydrochloric acid gas. At the end of this operation, 88 g (0.86 mol) of freshly distilled butyl nitrile was slowly added over a period of 2 hours through the dropping-funnel. The temperature of the reaction medium rose from 31 to 43° C which necessitated cooling in a water-bath. The solution was then maintained for 2 hours at 85°-90° C. The dioxan was distilled off under a reduced pressure of 20 mm. Hg and a pasty residue obtained at room-temperature. This residue was dissolved in 290 g of a 10% aqueous solution of potassium hydroxide. The aqueous layer was decanted out and extracted twice with 75 g of ethyl ether. The potassium solution was acidified with 118 g of a 36% solution of hydrochloric acid (at 10/20° C) after which the oily phase was decanted out. The aqueous phase was extracted twice with 75 g of ethyl ether after which the oily phase and the ethereal extracts were placed together. The ethereal solution was washed twice with 100 g of water and dried for 24 hours over 100 g of anhydrous sodium sulphate. The sodium sulphate was then centrifuged out. The ethyl ether was distilled off under atmospheric pressure and the residue recuperated under 7 mm Hg. The fraction obtained boiled at 126° to 128° C and crystallized rapidly. In this way, 61 g of crude tri-n-propylacetic acid were obtained, which represents a yield of 76%. The crude product was then dissolved by heating in 75 g of ethyl ether. The ethereal solution was filtered while hot and the filtrate left at a temperature of -30° C for 4 hours. The precipitate which formed was centrifuged out and dried in a desiccator under a reduced pressure of 20 mm Hg for 6 hours. By this means, 46 g of pure tri-n-propylacetic acid were obtained which represents a yield in pure product of 75.4% and a total yield of 57.3%. M.P. 67° C.
Quantity
480 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
[Compound]
Name
butyl nitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dipropylpentanoic acid
Reactant of Route 2
Reactant of Route 2
2,2-Dipropylpentanoic acid
Reactant of Route 3
2,2-Dipropylpentanoic acid
Reactant of Route 4
2,2-Dipropylpentanoic acid
Reactant of Route 5
2,2-Dipropylpentanoic acid
Reactant of Route 6
2,2-Dipropylpentanoic acid

Citations

For This Compound
2
Citations
A Uttry, S Mal, M van Gemmeren - Journal of the American …, 2021 - ACS Publications
Carboxylic acids are highly abundant in bioactive molecules. In this study, we describe the late-stage β-C(sp 3 )–H deuteration of free carboxylic acids. On the basis of the finding that C–…
Number of citations: 40 pubs.acs.org
S Mal, M van Gemmeren - 2021 - scholar.archive.org
Carboxylic acid moieties are highly abundant in bioactive molecules. In this study we describe the late-stage β-C (sp3)–H deuteration of free carboxylic acids. Based on our finding that …
Number of citations: 0 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.